molecular formula C18H24FNO4 B8214728 1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid

1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid

Cat. No.: B8214728
M. Wt: 337.4 g/mol
InChI Key: WUJMPPTUOJPNMB-UHFFFAOYSA-N
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Description

1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzyl group, and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid typically involves multiple steps, including the protection of the piperidine nitrogen, introduction of the fluorobenzyl group, and subsequent carboxylation. One common synthetic route is as follows:

    Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to form Boc-piperidine.

    Introduction of Fluorobenzyl Group: The protected piperidine is then reacted with a fluorobenzyl halide (e.g., 2-fluorobenzyl chloride) under basic conditions to introduce the fluorobenzyl group.

    Carboxylation: The resulting intermediate is subjected to carboxylation using carbon dioxide or a suitable carboxylating agent to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.

Scientific Research Applications

1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be employed in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of specialized materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological processes.

Comparison with Similar Compounds

1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid can be compared with other similar compounds, such as:

    1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid: Similar structure but with the fluorine atom at a different position on the benzyl group.

    1-Boc-3-(4-fluorobenzyl)Piperidine-3-Carboxylic Acid: Another positional isomer with the fluorine atom at the para position.

    1-Boc-3-(2-chlorobenzyl)Piperidine-3-Carboxylic Acid: Contains a chlorine atom instead of fluorine, which may alter its reactivity and binding properties.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-6-9-18(12-20,15(21)22)11-13-7-4-5-8-14(13)19/h4-5,7-8H,6,9-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJMPPTUOJPNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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